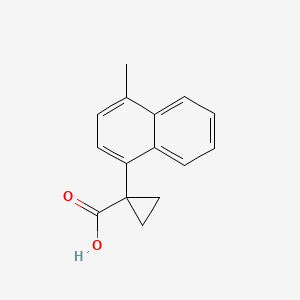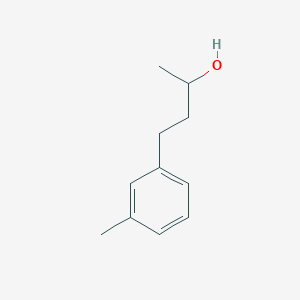
4-(3-Methylphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(M-tolyl)butan-2-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a meta-tolyl group (a benzene ring with a methyl group at the meta position)
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(M-tolyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-(M-tolyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of 4-(M-tolyl)butan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(M-tolyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 4-(M-tolyl)butan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert it into 4-(M-tolyl)butane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-(M-tolyl)butyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 4-(M-tolyl)butan-2-one.
Reduction: 4-(M-tolyl)butane.
Substitution: 4-(M-tolyl)butyl chloride.
Scientific Research Applications
4-(M-tolyl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(M-tolyl)butan-2-ol involves its interaction with specific molecular targets, primarily through its hydroxyl group. The compound can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. In enzymatic reactions, it may act as a substrate or inhibitor, affecting the enzyme’s function and the overall metabolic pathway.
Comparison with Similar Compounds
4-(P-tolyl)butan-2-ol: Similar structure but with the methyl group at the para position.
4-(O-tolyl)butan-2-ol: Similar structure but with the methyl group at the ortho position.
Butan-2-ol: Lacks the tolyl group, making it less complex and with different reactivity.
Uniqueness: 4-(M-tolyl)butan-2-ol is unique due to the presence of the meta-tolyl group, which influences its chemical properties and reactivity. This structural feature can affect the compound’s steric and electronic environment, making it distinct from its ortho and para isomers.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-(3-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8,10,12H,6-7H2,1-2H3 |
InChI Key |
CSPHVLFORWOQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


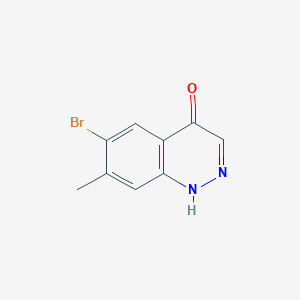
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
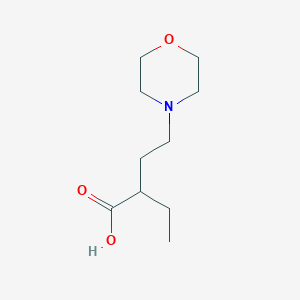
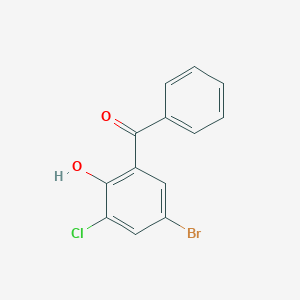
![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)
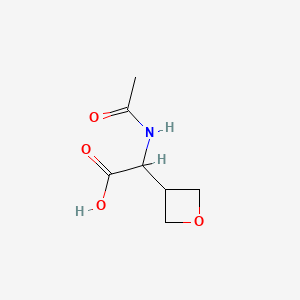
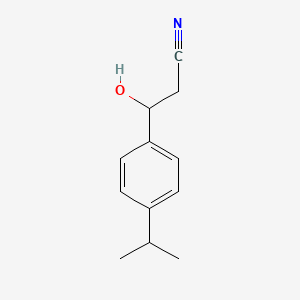
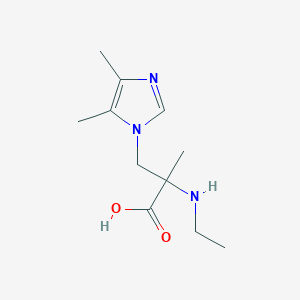
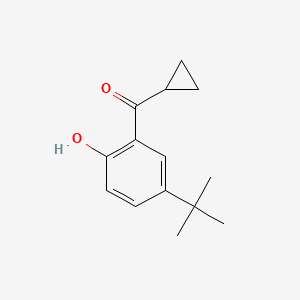
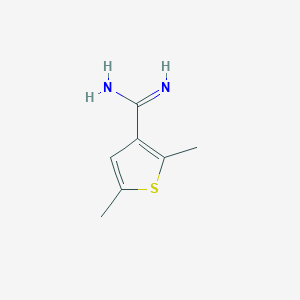
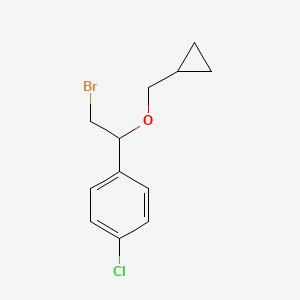
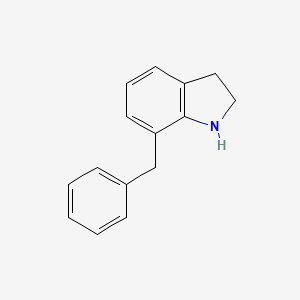
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
